molecular formula C4H7NO2 B014583 Azetidine-2-carboxylic acid CAS No. 2517-04-6

Azetidine-2-carboxylic acid

Cat. No. B014583
CAS RN: 2517-04-6
M. Wt: 101.1 g/mol
InChI Key: IADUEWIQBXOCDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine-2-carboxylic acid and its derivatives involves intricate strategies to manage the compound's high ring strain and to introduce functional groups precisely. Literature reviews on its synthesis highlight the development of various synthetic methodologies, including approaches that leverage the ring strain for subsequent transformations. For instance, azetidine moieties in natural products often require innovative biosynthetic strategies due to their structural complexity and the difficulty in synthesizing such structures in the lab (Pang et al., 2023).

Molecular Structure Analysis

Azetidine-2-carboxylic acid's molecular structure is defined by its four-membered ring containing one nitrogen atom, which imposes significant ring strain. This strain affects its chemical reactivity and stability, making it a challenging target for synthetic chemists. The molecule's rigidity and compactness have implications for its biological activity, where it can mimic proline but exhibit different behavior due to its unique structure.

Chemical Reactions and Properties

The chemical behavior of azetidine-2-carboxylic acid is influenced by its strained ring structure and the presence of the carboxylic acid functional group. This compound participates in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, often facilitated by its high ring strain. Its reactivity is also marked by interactions with biological macromolecules, where it can act as a proline analog with distinct biological effects.

Physical Properties Analysis

Azetidine-2-carboxylic acid's physical properties, such as solubility, melting point, and boiling point, are closely related to its small size and polar nature due to the carboxylic acid group. These properties affect its behavior in different solvents and conditions, which is crucial for its application in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of azetidine-2-carboxylic acid, including acidity, basicity, and reactivity towards various reagents, are pivotal in its applications in organic synthesis and drug development. Its ability to form stable bonds with other molecules, and its reactivity under different conditions, make it a valuable building block in the synthesis of more complex molecules.

  • Biosyntheses of Azetidine-Containing Natural Products : This review offers a comprehensive look at the challenges and strategies in the biosynthesis of azetidine-containing compounds, highlighting the unique aspects of azetidine moieties in natural product synthesis (Pang et al., 2023).

Scientific Research Applications

  • Liver Fibrosis Treatment : A study by Rojkind (1973) found that L-Azetidine-2-carboxylic acid (AZC) could partially ameliorate liver fibrosis in rats treated with carbon tetrachloride. This compound reduced collagen formation and free proline levels without affecting noncollagenous protein synthesis (Rojkind, 1973).

  • Inhibiting Collagen Synthesis : Lane, Dehm, and Prockop (1971) discovered that Azetidine-2-carboxylic acid effectively arrests collagen accumulation in rapidly growing chick embryos. This led to increased fragility and decreased collagen synthesis and extrusion rates (Lane, Dehm, & Prockop, 1971).

  • Ion Transport Inhibition : Research by Pitman et al. (1977) indicated that Azetidine 2-carboxylic acid (AZ) effectively inhibits ion release to the xylem of excised barley roots, suggesting an impact on symplast-to-xylem ion transport (Pitman et al., 1977).

  • Synthesis of Tripeptides : Couty, Evano, and Rabasso (2003) reported the synthesis of enantiopure azetidine 2-carboxylic acids for the creation of tripeptides, offering a new approach for enantioselective synthesis of phenylalanine analogues (Couty, Evano, & Rabasso, 2003).

  • Nitrate Reductase Induction Inhibition : Hewitt and Notton (1967) found that L-azetidine-2-carboxylic acid inhibits the induction of nitrate reductase in plants, which can be reversed by L-proline in tissues with low proline content (Hewitt & Notton, 1967).

Safety And Hazards

AZC is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also detrimental to cells because it is mis-incorporated into proteins and leads to proteotoxic stress .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Recent advances in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been reported .

properties

IUPAC Name

azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEWIQBXOCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859699
Record name 2-Azetidinecarboxylic acid
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Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Azetidine-2-carboxylic acid

CAS RN

2517-04-6, 20063-89-2, 2133-34-8
Record name (±)-2-Azetidinecarboxylic acid
Source CAS Common Chemistry
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Record name 2-Azetidinecarboxylic Acid
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Record name 2-Azetidinecarboxylic acid
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Record name 2-Azetidinecarboxylic acid
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Record name 2-AZETIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 °C
Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine-2-carboxylic acid

Citations

For This Compound
4,330
Citations
L Fowden - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… This paper describes the isolation and identification of a new imino acid, azetidine-2-carboxylic acid, which occursas an important constituent of many plants belonging to the Liliaceae. …
E Rubenstein, T McLaughlin, RC Winant, A Sanchez… - Phytochemistry, 2009 - Elsevier
… We present data indicating that azetidine-2-carboxylic acid (Aze) 1 is present in sugar beet byproducts that are used in the feeding of dairy and other livestock. These findings suggest …
Y Futamura, M Kurokawa, R Obata… - Bioscience …, 2005 - Taylor & Francis
A new and efficient route to (S)-azetidine-2-carboxylic acid (>99.9% ee) in five steps and total yield of 48% via malonic ester intermediates was established. As the key step, efficient four-…
MM Grant, AS Brown, LM Corwin, RF Troxler… - … et Biophysica Acta (BBA …, 1975 - Elsevier
… into which azetidine 2-carboxylic acid has … azetidine 2-carboxylic acid on growth of a proline-requiring auxotr0ph of E. coli and compares the metabolism of azetidine 2-carboxylic acid …
E Rubenstein, H Zhou, KM Krasinska, A Chien… - Phytochemistry, 2006 - Elsevier
… We report the presence of substantial concentrations of l-azetidine-2-carboxylic acid (l-Aze) in garden or table beet (Beta vulgaris) and note the potential role of beets in the …
P LINKO - ACTA CHEMICA SCANDINAVICA, 1958 - actachemscand.org
… Hence the possibility that azetidine-2-carboxylic acid may be … When azetidine-2-carboxylic acid is subjected to hydrolysis … of Fowden that azetidine2-carboxylic acid is stable against …
Number of citations: 19 actachemscand.org
E Rubenstein - Journal of Neuropathology & Experimental …, 2008 - academic.oup.com
… The structures of proline and azetidine-2-carboxylic acid. The ring of proline has 5 members and the ring of azetidine-2-carboxylic acid has 4. Note that the nitrogen atoms of each …
Number of citations: 56 0-academic-oup-com.brum.beds.ac.uk
N Lensen, J Marais, T Brigaud - Organic letters, 2015 - ACS Publications
The straightforward syntheses of enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine and (R)- and (S)-trifluoromethylhomoserines are reported. The key step is a Strecker-type …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
E Leete, LL Louters, HSP Rao - Phytochemistry, 1986 - Elsevier
… We have previously established that L-azetidine-2carboxylic acid (A-2-C, 6) is formed in the plant Convulluriu majalis L. (lily-of-the-valley) from methionine (1) and several closely …
BA Phillips, NH Cromwell - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
An improved method for the preparation of DL‐azetidine‐2‐carboxylic acid is reported. The reaction of thionyl chloride with azetidine‐2‐carboxylic acid in methanol gave rise to 2‐…

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